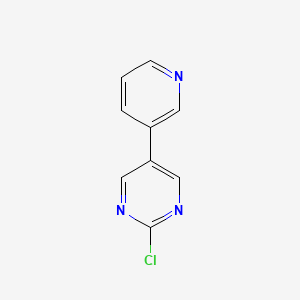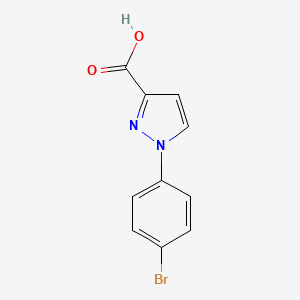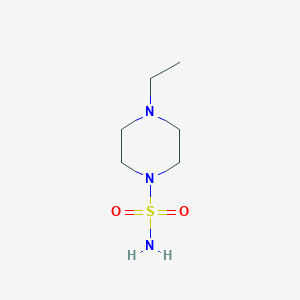
2-Chloro-5-(pyridin-3-yl)pyrimidine
Overview
Description
2-Chloro-5-(pyridin-3-yl)pyrimidine is a monochlorinated pyrimidine with plant growth regulating activity . It is a useful reagent in the preparation of antivirals and other biologically active compounds .
Synthesis Analysis
The synthesis of pyrimidine derivatives has been reported in various studies . For instance, the synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients, has been discussed . Another study highlighted the optimal structure of the pyridine and pyrimidine groups for the best fungicidal activity .Molecular Structure Analysis
The molecular structure of 2-Chloro-5-(pyridin-3-yl)pyrimidine can be analyzed using various methods . For instance, the crystal structure of a similar compound, 2-chloro-5-(3-hydroxy-3-methylbut-1-yn-1-yl)pyrimidine, has been reported .Chemical Reactions Analysis
2-Chloro-5-(pyridin-3-yl)pyrimidine undergoes various chemical reactions . For example, 2-Chloropyrimidine undergoes cobalt-catalyzed cross-coupling reaction with aryl halides .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Chloro-5-(pyridin-3-yl)pyrimidine can be analyzed using various methods . For example, the melting point, yield, and NMR spectrum of a similar compound, ethyl 2-(5-(ethoxycarbonyl)pyridin-2-yl)pyrimidine-5-carboxylate, have been reported .Scientific Research Applications
Synthesis of New Pyrimidine Derivatives
2-Chloro-5-(pyridin-3-yl)pyrimidine: serves as a starting material for the synthesis of new pyrimidine derivatives. The presence of a chloro group allows for regioselective nucleophilic substitution reactions, which are essential in creating a variety of pyrimidine compounds with potential biological activities .
Anticancer Agent Development
Pyrimidine derivatives, including 2-Chloro-5-(pyridin-3-yl)pyrimidine , have been explored for their anticancer properties. The electron-deficient nature of the pyrimidine ring makes it a suitable scaffold for designing small molecules that can act as potent anticancer agents .
Organolithium Reactions
This compound is used in reactions involving organolithium reagents. These reactions are pivotal in introducing different functional groups into the pyrimidine ring, thereby altering its properties and enhancing its potential for binding with biological targets .
Serotonin Receptor Binding
The introduction of hydrophobic side chains to the pyrimidine ring, such as those derived from 2-Chloro-5-(pyridin-3-yl)pyrimidine , can enhance the binding affinity to serotonin (5-HT) receptor sites. This is crucial for the development of drugs targeting neurological disorders .
Fungicidal Activity
Pyrimidinamine derivatives, which can be synthesized from 2-Chloro-5-(pyridin-3-yl)pyrimidine , have shown excellent fungicidal activity. This application is significant in the field of agriculture, where controlling fungal diseases is of utmost importance .
Synthesis of Fluorescent Dyes
The compound is utilized in the synthesis of fluorescent dyes, which are essential in various bioassays and protein assays. These dyes help in the detection and quantification of biological molecules .
Development of P2X7 Receptor Antagonists
2-Chloro-5-(pyridin-3-yl)pyrimidine: is an intermediate in the synthesis of benzamide scaffolds. These scaffolds are potent antagonists against P2X7 receptors, which are therapeutic targets for inflammatory diseases and pain .
Pharmaceutical Research
Due to its structural similarity to naturally occurring nucleotides, 2-Chloro-5-(pyridin-3-yl)pyrimidine is valuable in pharmaceutical research. It can be used to create analogs of DNA or RNA bases, which have applications in antiviral and antimicrobial drug development .
Mechanism of Action
Target of Action
Pyrimidine derivatives have been known to interact with various biological targets, including cyclin-dependent kinases (cdks) which are promising therapeutic targets for cancer therapy .
Mode of Action
For instance, some pyrimidine derivatives have been found to inhibit CDKs, resulting in suppression of their downstream signaling pathway and inhibition of cell proliferation .
Biochemical Pathways
For example, some pyrimidine derivatives have been found to affect the pathways related to cell cycle progression and cellular apoptosis .
Result of Action
Some pyrimidine derivatives have been found to inhibit cell proliferation by blocking cell cycle progression and inducing cellular apoptosis .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-chloro-5-pyridin-3-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN3/c10-9-12-5-8(6-13-9)7-2-1-3-11-4-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBTYKBWCTGBYSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CN=C(N=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401296335 | |
| Record name | 2-Chloro-5-(3-pyridinyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401296335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1211588-38-3 | |
| Record name | 2-Chloro-5-(3-pyridinyl)pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1211588-38-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-5-(3-pyridinyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401296335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Chloro-3-propyl-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B1521315.png)


![N-[5-(Aminomethyl)-2-pyridinyl]-N-benzyl-N-ethylamine](/img/structure/B1521321.png)
![{1-[(2-Aminophenyl)methyl]piperidin-4-yl}methanol](/img/structure/B1521324.png)
![4-[5-(Piperidin-2-yl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B1521326.png)
![[1-(2H-1,3-benzodioxol-5-yl)cyclohexyl]methanamine](/img/structure/B1521328.png)






![[1-(3-Aminopyridin-2-yl)piperidin-4-yl]methanol](/img/structure/B1521337.png)